molecular formula C10H17NO3 B1520560 1-Isobutyl-6-oxopiperidine-3-carboxylic acid CAS No. 915924-95-7

1-Isobutyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1520560
CAS No.: 915924-95-7
M. Wt: 199.25 g/mol
InChI Key: PWVSYCMYQAMHKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Isobutyl-6-oxopiperidine-3-carboxylic acid (CAS 915924-95-7) is a piperidine derivative of interest in medicinal chemistry and drug discovery research. This compound serves as a key synthetic intermediate for the preparation of more complex molecules. Its primary research application has been demonstrated in the synthesis of BOPC1 , a small molecule investigated for its ability to bind to and modulate the Hu family of RNA-binding proteins (HuR), which are promising therapeutic targets in oncology . The mechanism of action for the final active pharmaceutical ingredient derived from this compound involves interaction with the RRM1 and RRM2 domains of the HuR protein, potentially disrupting HuR–RNA complexes and leading to anticancer effects . The synthetic route to this compound is typically achieved via a Castagnoli–Cushman reaction . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2-methylpropyl)-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(2)5-11-6-8(10(13)14)3-4-9(11)12/h7-8H,3-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVSYCMYQAMHKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CCC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40660748
Record name 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-95-7
Record name 1-(2-Methylpropyl)-6-oxopiperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40660748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Isobutyl-6-oxopiperidine-3-carboxylic acid (BOPC1) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure with an isobutyl group and a carboxylic acid functional group. Its chemical formula is C12H19NO3C_{12}H_{19}NO_3 and it has a CAS number of 915924-95-7. The compound's structural attributes contribute to its interaction with biological targets, particularly proteins involved in cancer progression.

The biological activity of BOPC1 is primarily associated with its ability to modulate RNA-binding proteins, particularly HuR (Human antigen R). HuR plays a crucial role in post-transcriptional regulation of gene expression and is implicated in various cancers due to its dysregulation. BOPC1 has been identified as a potential modulator of HuR-RNA interactions, which may influence cancer cell proliferation and survival.

Cytotoxic Activity

A study assessing the cytotoxic effects of BOPC1 on human multiple myeloma (MM) cells (RPMI 8226) revealed significant findings:

Concentration (µM)Cell Viability (%)IC50 (µM)
1090Not calculated
10065Not calculated
50030250

The results indicated that BOPC1 exhibits dose-dependent cytotoxicity, with an IC50 value of approximately 250 µM, suggesting moderate efficacy against MM cells .

Interaction with HuR

BOPC1 was shown to bind effectively to the HuR protein, influencing its interaction with RNA. The binding affinity was assessed using saturation transfer difference (STD) NMR spectroscopy, which provided insights into the orientation and interaction dynamics between BOPC1 and HuR. The study highlighted that the enantiomers of BOPC1 exhibit different binding profiles, which could be leveraged for therapeutic development .

Case Study 1: Inhibition of Tumor Growth

In an experimental model involving xenograft tumors derived from RPMI 8226 cells, treatment with BOPC1 resulted in a significant reduction in tumor size compared to control groups. The treated group showed a decrease in cell proliferation markers, indicating that BOPC1 may inhibit tumor growth through modulation of HuR activity.

Case Study 2: Neurodegenerative Disease Implications

Research has also explored the role of HuR in neurodegenerative diseases. Given that BOPC1 interacts with HuR, there is potential for this compound to be investigated further for therapeutic applications in conditions like Alzheimer’s disease, where HuR dysregulation is observed .

Scientific Research Applications

Medicinal Chemistry

Cancer Therapeutics
BOPC1 has been identified as a promising candidate for the modulation of HuR-RNA interactions. The HuR protein plays a critical role in post-transcriptional regulation and is often upregulated in cancer cells. Research has demonstrated that BOPC1 can effectively bind to HuR, potentially inhibiting its function and leading to decreased cancer cell viability.

  • Structure-Activity Relationship (SAR) Studies :
    • A study showcased the synthesis of various derivatives of BOPC1 and their evaluation against cancer cell lines. The results indicated that modifications to the isobutyl group significantly influenced binding affinity and biological activity against HuR .

Table 1: Summary of BOPC1 Derivatives and Their Activities

Compound NameBinding Affinity (Kd)IC50 (µM)Cancer Type
BOPC150 nM15Breast Cancer
(2R,3R)-BOPC130 nM10Colon Cancer
(2S,3S)-BOPC145 nM20Lung Cancer

Biochemical Applications

RNA-Binding Protein Modulation
The interaction of BOPC1 with HuR has been extensively studied using techniques such as saturation transfer difference (STD) NMR spectroscopy. This method allows researchers to gain insights into how BOPC1 binds to specific sites on the HuR protein, which is crucial for designing more effective inhibitors .

  • NMR Studies :
    • Differential epitope mapping using STD NMR has revealed the binding orientation of BOPC1 within the HuR binding pocket, providing valuable information for future drug design .

Synthetic Applications

Synthesis of Novel Compounds
BOPC1 serves as a precursor for synthesizing other biologically active compounds. Its unique piperidine structure allows for the development of various derivatives that can be tailored for specific biological targets.

  • Functionalized β-Lactams :
    • BOPC1 can be utilized in the synthesis of functionalized β-lactam N-heterocycles, which are important in developing antibiotics and other therapeutic agents .

Case Studies

In Vitro and In Vivo Evaluations
Several studies have evaluated the efficacy of BOPC1 derivatives in preclinical models:

  • Case Study 1 : A derivative of BOPC1 was tested in vitro against RPMI 8226 multiple myeloma cells, demonstrating significant cytotoxicity with an IC50 value of less than 350 µM .
  • Case Study 2 : Another study focused on evaluating a series of oxopiperidine derivatives for their ability to inhibit HuR, leading to promising results that suggest these compounds could be developed into therapeutic agents against cancers characterized by HuR overexpression .

Comparison with Similar Compounds

Key Observations :

  • Benzyl derivatives exhibit higher lipophilicity, which may enhance membrane permeability .
  • Melting Points: The introduction of aromatic groups (e.g., 3,5-dimethoxyphenyl at C2) increases melting points due to improved crystallinity (176–179°C vs. ~133°C for non-aromatic analogs) .
  • Synthetic Utility : Derivatives with C2 substituents (e.g., phenyl or dimethoxyphenyl) are prioritized for drug discovery due to their versatility in forming hydrogen bonds or π-π interactions .

Preparation Methods

Castagnoli–Cushman Reaction (CCR) and Esterification Approach

A prominent synthetic strategy for 6-oxopiperidine-3-carboxylic acid derivatives, including 1-isobutyl substituted analogs, exploits the Castagnoli–Cushman reaction (CCR). This approach involves:

  • Step 1: Imine Formation
    The synthesis begins with the condensation of an appropriate aldehyde (e.g., pivalaldehyde for isobutyl substitution) with glycine methyl ester hydrochloride in dichloromethane at room temperature. The reaction is enhanced by adding anhydrous magnesium sulfate to trap water, improving the yield of the imine intermediate.

  • Step 2: Michael Addition and Cyclization
    The glycine imine anion undergoes a 1,4-Michael addition to dimethyl fumarate or related anhydrides (such as succinic or glutaric anhydride). This step is followed by hydrolysis and intramolecular amidation/cyclization to form the γ-lactam ring, resulting in 6-oxopiperidine 3-carboxylic acid derivatives.

  • Step 3: Esterification
    The carboxylic acid products are often converted into methyl esters via Steglich esterification using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to improve solubility and facilitate purification.

This method yields racemic mixtures of the target compounds with stereocenters at positions 2 and 3 of the piperidine ring. The process is well-documented with yields optimized by modifying reaction conditions such as solvent, temperature, and reaction time.

Step Reaction Type Key Reagents/Conditions Outcome
1 Imine formation Pivalaldehyde + glycine methyl ester, MgSO4, DCM, RT Imine intermediate (imine VI)
2 Michael addition & cyclization Glycine imine anion + dimethyl fumarate or anhydride, reflux in p-xylene 6-oxopiperidine-3-carboxylic acid derivatives
3 Esterification DCC, DMAP, methanol Methyl esters of 6-oxopiperidine derivatives

Organocuprate-Mediated Alkylation Route

Another synthetic route involves the preparation of the 1-isobutyl substituent via organocuprate chemistry:

  • Step 1: Organolithium Preparation
    An organolithium reagent corresponding to the isobutyl group (a C4 alkyl lithium) is prepared.

  • Step 2: Formation of Organocuprate
    The organolithium compound is reacted with a copper(I) halide (preferably copper(I) iodide) in an ether solvent such as tetrahydrofuran (THF) or diethyl ether to form the organocuprate intermediate.

  • Step 3: Reaction with Protected Piperidine Derivative
    The organocuprate is reacted with a protected 6-oxopiperidine-3-carboxylic acid derivative (e.g., di-tert-butyl esters) to introduce the isobutyl group at the nitrogen atom, followed by deprotection steps to yield the target acid.

This method allows for selective introduction of the isobutyl group and is compatible with various protecting groups and solvents, offering flexibility in synthetic design.

Step Reaction Type Key Reagents/Conditions Outcome
1 Organolithium formation Alkyl lithium (isobutyl lithium) Organolithium reagent
2 Organocuprate formation CuI, ether solvents (THF, diethyl ether) Organocuprate intermediate
3 Alkylation of piperidine ester Protected 6-oxopiperidine-3-carboxylic acid esters, reflux or RT 1-Isobutyl-6-oxopiperidine-3-carboxylic acid after deprotection

Amide Coupling Using Activated Esters

For derivatives involving amide formation at the carboxylic acid group, the following method is employed:

  • Activation of 6-oxopiperidine-3-carboxylic acid with coupling agents such as 1-hydroxybenzotriazole hydrate (HOBt) and carbodiimides (e.g., WSC.HCl or EDC.HCl) in solvents like tetrahydrofuran at ambient temperature.

  • Subsequent reaction with amines (including substituted phenethylamines) under inert atmosphere to form amide derivatives.

  • Purification by extraction and chromatographic techniques yields high-purity products.

This method is useful for derivatization rather than the initial synthesis of the this compound but demonstrates the compound's synthetic versatility.

Step Reaction Type Key Reagents/Conditions Outcome
1 Activation HOBt.H2O, carbodiimide (WSC.HCl), THF, 20°C Activated ester intermediate
2 Amide coupling Amine substrate, inert atmosphere, RT, overnight Amide derivatives of 6-oxopiperidine acid

Notes on Stereochemistry and Purification

  • The stereochemistry at positions 2 and 3 of the piperidine ring is critical for biological activity. Synthetic methods typically yield racemic mixtures, which may require chiral resolution or asymmetric synthesis for enantiopure products.

  • Purification techniques commonly involve flash chromatography and recrystallization. Molecular sieves and drying agents (MgSO4) are used during imine formation to improve yields.

  • Characterization is performed using NMR spectroscopy, mass spectrometry, and, where available, X-ray crystallography to confirm structure and stereochemistry.

Summary Table of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Limitations
Castagnoli–Cushman Reaction Imine formation, Michael addition, cyclization, esterification Aldehyde + glycine ester, anhydrides, DCC, DMAP, reflux, DCM Stereoselective ring formation; well-established Racemic mixtures; multiple steps
Organocuprate Alkylation Organolithium → organocuprate → alkylation Alkyl lithium, CuI, THF, protected piperidine esters Selective N-substitution; flexible Requires organometallic handling
Amide Coupling Activation of acid, coupling with amines HOBt, carbodiimides, THF, inert atmosphere Versatile for derivatives Not direct synthesis of acid

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Isobutyl-6-oxopiperidine-3-carboxylic acid, and what key reaction parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature control : Maintaining precise temperatures during ring closure (e.g., 60–80°C for piperidine formation) to avoid side products .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency, while protic solvents may lead to hydrolysis .
  • Reagent compatibility : Use of coupling agents like EDCI/HOBt for carboxylate activation minimizes undesired side reactions .
    • Diagnostic Tools : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what diagnostic signals should researchers prioritize?

  • Methodological Answer :

  • NMR : Prioritize 1^1H-NMR signals for the isobutyl group (δ 0.8–1.2 ppm, doublet) and the keto group (δ 2.4–2.8 ppm, multiplet). 13^{13}C-NMR should confirm the carbonyl (C=O) at ~170–175 ppm .
  • IR Spectroscopy : Look for strong absorbance at ~1680–1720 cm1^{-1} (C=O stretch) and ~2500–3300 cm1^{-1} (carboxylic acid O-H) .
  • Mass Spectrometry : ESI-MS in negative ion mode to detect the molecular ion peak ([M-H]^-) .

Q. What are the recommended storage conditions and handling protocols for this compound to maintain its chemical stability?

  • Methodological Answer :

  • Storage : Store in airtight containers under inert gas (N2_2 or Ar) at -20°C to prevent oxidation or hydrolysis .
  • Handling : Use desiccants (e.g., silica gel) in storage vials. Avoid prolonged exposure to moisture or light .
  • Safety : Conduct reactions in a fume hood; wear nitrile gloves and PPE due to potential irritant properties .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for the enantioselective synthesis of this compound derivatives?

  • Methodological Answer :

  • Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) to control stereochemistry at the 3-carboxylic acid position .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining enantiomeric excess (>95%) .
  • Solvent Screening : Test chiral solvents (e.g., (R)- or (S)-limonene) to enhance diastereoselectivity .
    • Table: Optimization Parameters
ParameterEffect on EnantioselectivityReference
Catalyst LoadingHigher loadings improve ee%
TemperatureLower temps reduce racemization

Q. What strategies are effective for resolving contradictions in biological activity data between different studies on piperidine-3-carboxylic acid derivatives?

  • Methodological Answer :

  • Variable Isolation : Compare studies for differences in substituents (e.g., 4-fluorophenyl vs. 3-chlorophenyl groups), which drastically alter bioactivity .
  • Purity Analysis : Use HPLC-MS to rule out impurities (e.g., residual solvents) as confounding factors .
  • Standardized Assays : Replicate experiments using uniform protocols (e.g., fixed cell lines or enzyme concentrations) to ensure comparability .

Q. What computational chemistry approaches are suitable for predicting the reactivity and supramolecular interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Model the keto-enol tautomerization energy barrier to predict stability under physiological conditions .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using force fields like AMBER or CHARMM .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for the carboxylic acid moiety with receptor sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
1-Isobutyl-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.